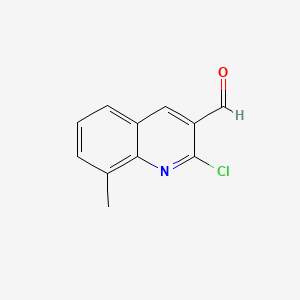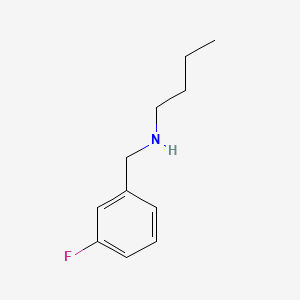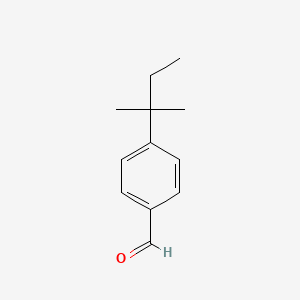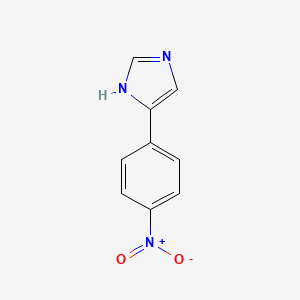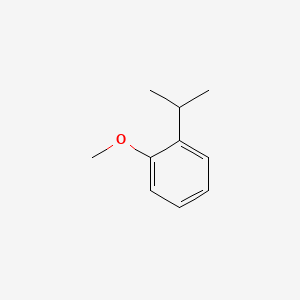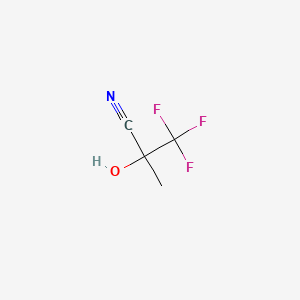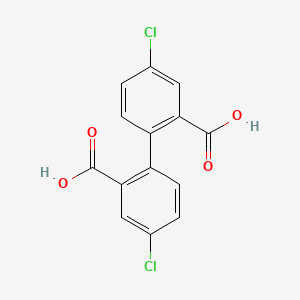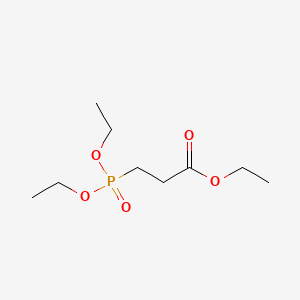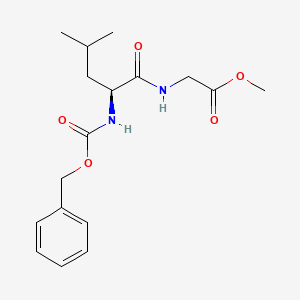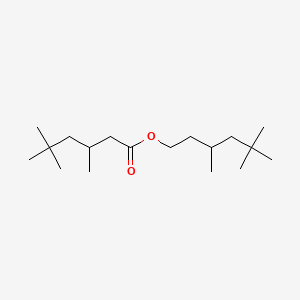
3,5,5-Trimethylhexyl-3,5,5-trimethylhexanoat
Übersicht
Beschreibung
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 . It is typically used as an emulsifying and dispersing agent .
Molecular Structure Analysis
The linear formula of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is (CH3)3CCH2CH(CH3)CH2COOCH2CH2CH(CH)3CH2C(CH3)3 . Its molecular weight is 284.48 .Physical And Chemical Properties Analysis
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a liquid at room temperature . It has a density of 0.856 g/mL at 20°C . The refractive index is 1.437 . It has an acid value of ≤1.0, an iodine value of ≤1.0, and a saponification value of 185‑200 .Wissenschaftliche Forschungsanwendungen
Emulgator
3,5,5-Trimethylhexyl-3,5,5-trimethylhexanoat: wird häufig als Emulgator verwendet, da er in der Lage ist, Öl-Wasser-Gemische zu stabilisieren. In Pharmazeutika und Kosmetika trägt er zur Bildung stabiler Emulsionen bei, wodurch Cremes und Lotionen mit einer einheitlichen Textur entstehen, die leicht aufzutragen sind .
Dispergiermittel
Diese Verbindung dient als wirksames Dispergiermittel. Es ermöglicht die gleichmäßige Verteilung von festen Partikeln in einem flüssigen Medium, was bei der Herstellung von Farben, Tinten und sogar bei der Dispersion von Wirkstoffen in landwirtschaftlichen Formulierungen unerlässlich ist .
Lösungsvermittler
Im Bereich der Wirkstoffabgabe wirkt This compound als Lösungsvermittler. Es erhöht die Löslichkeit schlecht löslicher Medikamente, wodurch ihre Bioverfügbarkeit und Wirksamkeit gesteigert werden .
Schmiermittel
Aufgrund seiner schmierenden Eigenschaften wird diese Chemikalie bei der Formulierung von Industrieschmierstoffen verwendet. Es reduziert die Reibung zwischen Oberflächen und trägt so zur Lebensdauer und Effizienz mechanischer Systeme bei .
Materialsynthese
Die Verbindung ist an der Materialsynthese beteiligt, insbesondere bei der Herstellung von Polymeren mit spezifischen Eigenschaften. Beispielsweise kann es zur Synthese von polymeren Materialien verwendet werden, die in medizinischen Geräten oder als Bestandteil biokompatibler Beschichtungen eingesetzt werden .
Analytische Chemie
In der analytischen Chemie kann This compound aufgrund seiner klar definierten physikalischen und chemischen Eigenschaften als Standard- oder Referenzverbindung verwendet werden. Es hilft bei der Kalibrierung von Instrumenten und stellt die Genauigkeit der analytischen Ergebnisse sicher .
Kosmetikindustrie
In Kosmetika wird es aufgrund seiner konditionierenden und viskositätsregulierenden Eigenschaften eingesetzt. Es trägt zu den sensorischen Eigenschaften von Haut- und Haarpflegeprodukten bei und macht sie für Verbraucher attraktiver .
Lebensmittelindustrie
Obwohl diese Verbindung nicht direkt zu Lebensmitteln hinzugefügt wird, kann sie in Lebensmittelverpackungsmaterialien verwendet werden. Ihre Eigenschaften können dazu beitragen, Barrieren zu schaffen, die Lebensmittel vor Feuchtigkeit und Sauerstoff schützen und so die Haltbarkeit verlängern .
Wirkmechanismus
Target of Action
The primary target of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is the skin. It is a low viscosity ester with a unique oil effect . It is widely used in various skincare products .
Mode of Action
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: interacts with the skin by forming a hydrophobic film on the skin surface . This film prevents the natural evaporation of water, keeping the skin smooth and soft .
Biochemical Pathways
The exact biochemical pathways affected by 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate It is known that the compound’s ability to form a hydrophobic film on the skin surface can influence the skin’s natural moisture retention pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate As a topical agent, it is primarily absorbed through the skin where it exerts its effects .
Result of Action
The molecular and cellular effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate include the formation of a hydrophobic film on the skin surface, which prevents the natural evaporation of water . This results in smoother, softer skin with a fresh, non-greasy feel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate . For instance, under strong acid or strong alkali conditions, it is prone to hydrolysis . Furthermore, it is a flammable liquid and can produce harmful combustion products such as carbon monoxide and carbon dioxide .
Biochemische Analyse
Biochemical Properties
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate and esterases results in the breakdown of the ester bond, leading to the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on biological systems .
Cellular Effects
The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. It can modulate the expression of genes related to lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate exerts its effects through specific binding interactions with biomolecules. The compound can bind to lipid-binding proteins, facilitating its transport within cells. It also acts as an inhibitor of certain enzymes involved in lipid metabolism, thereby modulating their activity. These molecular interactions contribute to the compound’s ability to influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. These effects are consistent with the compound’s role as a modulator of lipid homeostasis .
Dosage Effects in Animal Models
The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve skin hydration. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage regulation when using 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in experimental and therapeutic contexts .
Metabolic Pathways
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound is metabolized by esterases, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites can further participate in various biochemical reactions, including oxidation and conjugation, ultimately leading to their excretion from the body. The involvement of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these pathways underscores its role in maintaining lipid homeostasis .
Transport and Distribution
Within cells and tissues, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is transported and distributed through interactions with lipid-binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and lipid droplets .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is primarily within lipid-rich compartments, such as lipid droplets and cellular membranes. This localization is facilitated by the compound’s lipophilic properties and its interactions with lipid-binding proteins. The presence of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these compartments is crucial for its role in modulating lipid metabolism and maintaining cellular lipid homeostasis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can be achieved through esterification reaction between 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid.", "Starting Materials": [ "3,5,5-Trimethylhexanol", "3,5,5-Trimethylhexanoic acid", "Sulfuric acid", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Add 3,5,5-Trimethylhexanol and 3,5,5-Trimethylhexanoic acid in a round bottom flask in a 1:1 molar ratio.", "Add a few drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture under reflux for 4-6 hours.", "Allow the mixture to cool to room temperature.", "Add methanol to the mixture to dissolve the product.", "Wash the mixture with sodium bicarbonate solution to neutralize the acid.", "Extract the product with sodium chloride solution.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product." ] } | |
CAS-Nummer |
42131-25-9 |
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
7-methyloctyl 7-methyloctanoate |
InChI |
InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |
InChI-Schlüssel |
LHWUVOILCRBENG-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)CCCCCC(C)C |
Andere CAS-Nummern |
59219-71-5 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


